molecular formula C14H22O B120643 Cashmeran CAS No. 33704-61-9

Cashmeran

Cat. No.: B120643
CAS No.: 33704-61-9
M. Wt: 206.32 g/mol
InChI Key: MIZGSAALSYARKU-UHFFFAOYSA-N
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Description

Cashmeran, also known as 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, is a synthetic fragrance ingredient widely used in the perfume industry. It was discovered by International Flavors and Fragrances in the 1970s. This compound is celebrated for its complex and multifaceted aroma, characterized by warm, musky, and woody notes. It is often used to add depth and sophistication to various fragrance compositions .

Mechanism of Action

Target of Action

Cashmeran, also known as musk indanone or indomuscone , is primarily used in the fragrance industry . Its primary target is the olfactory receptors in the nose, which detect the complex odor of this compound . This odor has been described as having woody-musky notes with hints of rich spice, fruit, chypre, balsamic, and vanilla .

Mode of Action

The mode of action of this compound involves its interaction with the olfactory receptors. When inhaled, the molecules of this compound bind to these receptors, triggering a signal that is sent to the brain. This signal is then interpreted as the unique scent of this compound .

Biochemical Pathways

The biochemical pathways involved in the perception of this compound’s scent are those related to olfaction. The binding of this compound to the olfactory receptors triggers a cascade of biochemical reactions that result in the generation of a nerve impulse. This impulse is then transmitted to the brain where it is interpreted as a specific smell .

Pharmacokinetics

This compound is an alicyclic ketone with a molecular weight of 206 g/mol . At room temperature, it occurs as a white solid, but its melting point is 27 °C . These properties may influence its volatility, absorption, and persistence in the environment and within the body.

Result of Action

The primary result of this compound’s action is the perception of its unique scent. This scent is often described as conveying the soft, sensuous feeling of cashmere, hence the trade name this compound . It’s used to impart its own characteristic odor, which is completely different from regular musk ingredients .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in a particular product can affect the intensity of its scent. Furthermore, the compound’s stability may be influenced by factors such as temperature and pH. This compound is considered to be stable in perfumes and diverse functional bases .

Biochemical Analysis

Biochemical Properties

Cashmeran plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound has been shown to interact with certain receptor proteins, influencing their activity and potentially altering cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can modulate the activity of G-protein coupled receptors (GPCRs), which play a critical role in cell signaling . This modulation can lead to changes in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to impact the expression of certain genes involved in metabolic pathways, thereby influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptor sites on proteins, altering their conformation and activity . This binding can either inhibit or activate the enzyme’s function, depending on the nature of the interaction. Additionally, this compound has been shown to influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products with different biological activities . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxic effects . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, this compound can cause adverse effects such as liver toxicity and endocrine disruption. These findings highlight the importance of dosage considerations in the use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway for this compound involves its oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the presence of cofactors.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound in specific cellular compartments . For example, this compound has been shown to bind to albumin, a major transport protein in the blood, facilitating its distribution to various tissues. Additionally, transporters such as ATP-binding cassette (ABC) transporters play a role in the cellular uptake and efflux of this compound, affecting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the endoplasmic reticulum (ER) and mitochondria, where it can exert its effects on cellular function . In the ER, this compound interacts with enzymes involved in protein folding and modification, while in the mitochondria, it can influence processes such as oxidative phosphorylation and apoptosis. These subcellular interactions contribute to the overall biological activity of this compound.

Preparation Methods

Cashmeran is synthesized through the oxidation of pentamethyl tetrahydroindene in the presence of a cobalt naphthenate catalyst . The process involves several steps:

Chemical Reactions Analysis

Cashmeran undergoes various chemical reactions, including:

Common reagents used in these reactions include cobalt naphthenate for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include this compound and its derivatives .

Scientific Research Applications

Cashmeran has several scientific research applications, including:

Comparison with Similar Compounds

Cashmeran is often compared with other fragrance ingredients, such as Ambroxan and Iso E Super . Here are some key differences:

    Ambroxan: Derived from ambergris, Ambroxan has a sweet, marine-like scent and is used to enhance the longevity and diffusion of perfumes.

    Iso E Super: Known for its woody and amber-like scent, Iso E Super is often used to add depth and complexity to fragrances.

Similar compounds to this compound include:

  • Ambroxan
  • Iso E Super
  • Phantolide
  • Celetolide
  • Traseolide

This compound’s unique combination of warm, musky, and woody notes sets it apart from these similar compounds, making it a valuable ingredient in the perfume industry.

Properties

IUPAC Name

1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZGSAALSYARKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047399
Record name Cashmeran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

33704-61-9
Record name (±)-Cashmeran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33704-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Cashmeran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033704619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cashmeran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDRO PENTAMETHYLINDANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZR4438MY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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